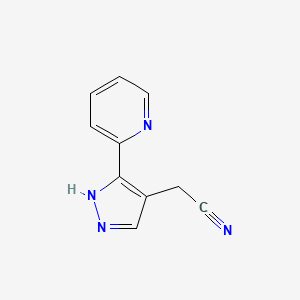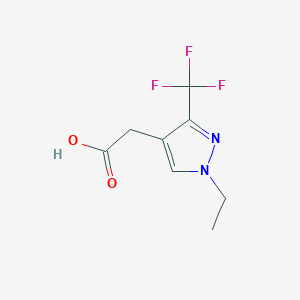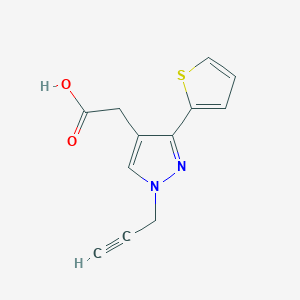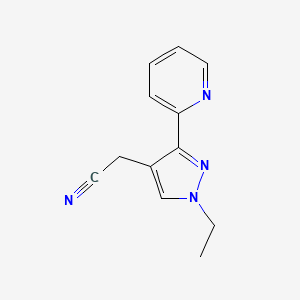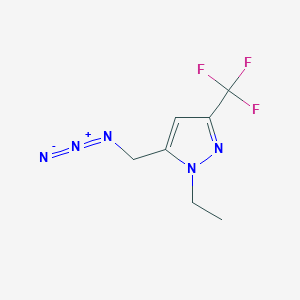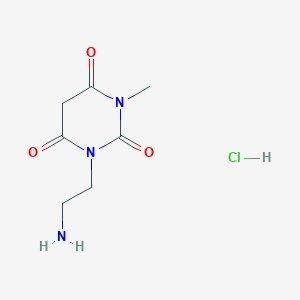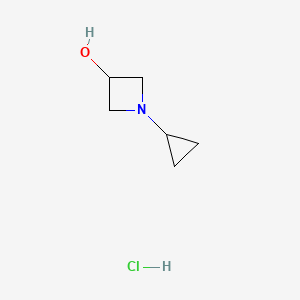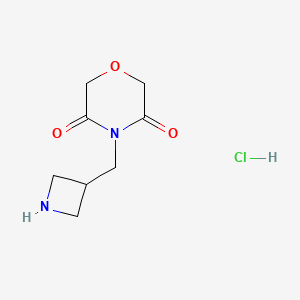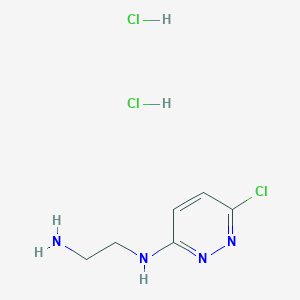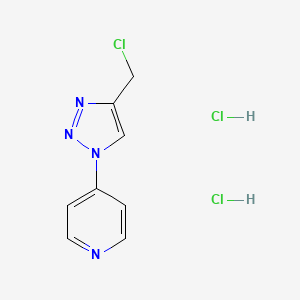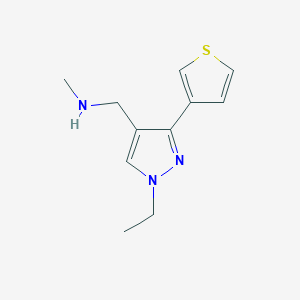
1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Overview
Description
1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine, commonly known as ETP-NMM, is an organic compound that has recently been studied for its potential applications in scientific research. ETP-NMM is a derivative of pyrazole, a five-membered ring with three nitrogen atoms and two carbon atoms. This compound has been found to have a variety of biochemical and physiological effects, which makes it a promising compound for use in laboratory experiments. In
Scientific Research Applications
Organic Semiconductors
Thiophene derivatives are pivotal in the development of organic semiconductors . The compound , with its thiophene moiety, could be utilized in creating advanced organic semiconductors due to its ability to facilitate charge transport . These materials are essential for the production of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) , which are the backbone of flexible electronic devices .
Corrosion Inhibitors
In industrial chemistry, thiophene-based molecules serve as corrosion inhibitors . The specific structure of “1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine” could be explored for its potential to prevent corrosion in metal alloys, which is crucial for extending the life of machinery and infrastructure.
Pharmacological Properties
Compounds with a thiophene ring have been associated with a variety of pharmacological properties . They exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . The subject compound could be synthesized and tested for these biological activities, potentially leading to the development of new therapeutic agents.
Anesthetic Applications
Thiophene derivatives like articaine are used as voltage-gated sodium channel blockers and dental anesthetics in Europe . The compound may be researched for similar anesthetic properties, which could contribute to safer and more effective local anesthetics.
Advanced Drug Synthesis
The compound’s pyrazole core is known for its diverse functionality and stereochemical complexity, which is advantageous in drug design . It can be targeted for the synthesis of novel drugs with improved efficacy and reduced side effects.
Material Science
Thiophene-based compounds are also significant in material science . They can be incorporated into polymers to enhance material properties such as thermal stability, mechanical strength, and electrical conductivity . This compound could be a candidate for creating new materials with specialized applications.
properties
IUPAC Name |
1-(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-3-14-7-10(6-12-2)11(13-14)9-4-5-15-8-9/h4-5,7-8,12H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFDVKUYQINHPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CSC=C2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




